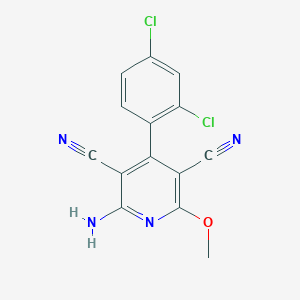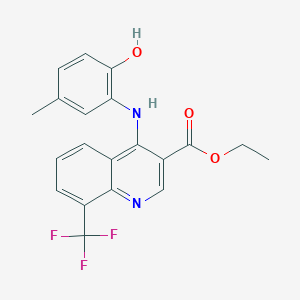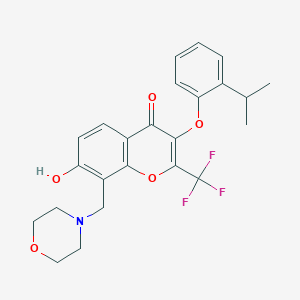![molecular formula C15H17NOS B255518 N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)
N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide, also known as MPPT, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPPT belongs to the class of thiophene carboxamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. This compound also has antioxidant properties, which may contribute to its neuroprotective effects. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and reduce oxidative stress in the brain. This compound has also been shown to reduce inflammation and pain in models of arthritis and colitis. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, this compound has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient compound for research. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosing and treatment duration of this compound for these conditions. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on different pathways. Other potential directions for research include investigating the use of this compound as an anti-inflammatory agent and as a treatment for viral infections. Overall, the potential therapeutic applications of this compound make it a promising area of research for the future.
Synthesis Methods
The synthesis of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide involves the reaction of 2-methyl-6-(propan-2-yl)phenylamine with thiophene-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain a white solid. The yield of this compound is typically around 60-70%.
Scientific Research Applications
N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been investigated for its anti-tumor properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. Other potential applications of this compound include its use as an anti-inflammatory agent and as a treatment for viral infections.
properties
Molecular Formula |
C15H17NOS |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H17NOS/c1-10(2)12-7-4-6-11(3)14(12)16-15(17)13-8-5-9-18-13/h4-10H,1-3H3,(H,16,17) |
InChI Key |
KHGQWQAVCMIVHX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CS2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)
![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)
![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)